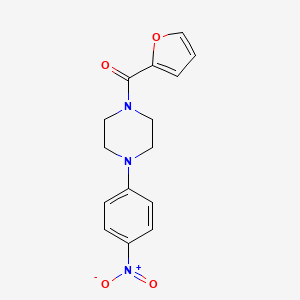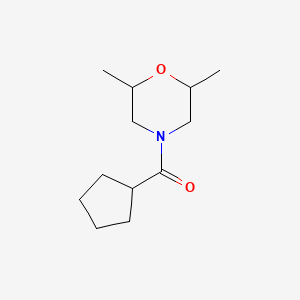
4-(cyclopentylcarbonyl)-2,6-dimethylmorpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Cyclopentylcarbonyl)-2,6-dimethylmorpholine, also known as CPCM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPCM is a morpholine derivative that has a cyclopentylcarbonyl group attached to it. This compound has been extensively studied for its unique properties and potential applications in drug discovery, material science, and catalysis.
作用机制
The exact mechanism of action of 4-(cyclopentylcarbonyl)-2,6-dimethylmorpholine is not fully understood, but it is believed to work by inhibiting the growth and proliferation of cancer cells. 4-(cyclopentylcarbonyl)-2,6-dimethylmorpholine has been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its antitumor activity.
Biochemical and physiological effects:
4-(cyclopentylcarbonyl)-2,6-dimethylmorpholine has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including proteases and kinases, which play important roles in cancer cell growth and proliferation. Additionally, 4-(cyclopentylcarbonyl)-2,6-dimethylmorpholine has been shown to affect the expression of several genes involved in cell cycle regulation and apoptosis.
实验室实验的优点和局限性
One of the main advantages of 4-(cyclopentylcarbonyl)-2,6-dimethylmorpholine is its ease of synthesis, which makes it readily available for laboratory experiments. Additionally, 4-(cyclopentylcarbonyl)-2,6-dimethylmorpholine has been shown to have potent antitumor activity, making it a promising candidate for the development of new cancer drugs. However, one of the limitations of 4-(cyclopentylcarbonyl)-2,6-dimethylmorpholine is its relatively low solubility in water, which may limit its use in certain applications.
未来方向
There are several potential future directions for the study of 4-(cyclopentylcarbonyl)-2,6-dimethylmorpholine. One area of research could focus on the development of new cancer drugs based on the structure of 4-(cyclopentylcarbonyl)-2,6-dimethylmorpholine. Additionally, further studies could be carried out to investigate the potential antimicrobial and antiviral properties of 4-(cyclopentylcarbonyl)-2,6-dimethylmorpholine. Finally, research could be carried out to investigate the potential use of 4-(cyclopentylcarbonyl)-2,6-dimethylmorpholine in catalysis and material science applications.
Conclusion:
In conclusion, 4-(Cyclopentylcarbonyl)-2,6-dimethylmorpholine is a promising compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields. Its ease of synthesis and potent antitumor activity make it a promising candidate for the development of new cancer drugs. Further research is needed to fully understand the mechanism of action of 4-(cyclopentylcarbonyl)-2,6-dimethylmorpholine and its potential applications in other areas.
合成方法
4-(cyclopentylcarbonyl)-2,6-dimethylmorpholine can be synthesized through several methods, including the reaction of 2,6-dimethylmorpholine with cyclopentanone in the presence of a suitable catalyst. The reaction occurs through the formation of an iminium ion intermediate, which is then reduced to form 4-(cyclopentylcarbonyl)-2,6-dimethylmorpholine. The synthesis of 4-(cyclopentylcarbonyl)-2,6-dimethylmorpholine is relatively straightforward and can be carried out using standard laboratory equipment.
科学研究应用
4-(cyclopentylcarbonyl)-2,6-dimethylmorpholine has been extensively studied for its potential applications in drug discovery. It has been shown to have potent antitumor activity, making it a potential candidate for the development of new cancer drugs. Additionally, 4-(cyclopentylcarbonyl)-2,6-dimethylmorpholine has been shown to have antimicrobial and antiviral properties, making it a potential candidate for the development of new antibiotics and antiviral drugs.
属性
IUPAC Name |
cyclopentyl-(2,6-dimethylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-9-7-13(8-10(2)15-9)12(14)11-5-3-4-6-11/h9-11H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQKSHIJAEHLCDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentyl(2,6-dimethylmorpholin-4-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methoxy-4-{[3-(3-nitrophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5187943.png)
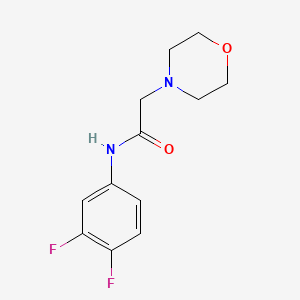
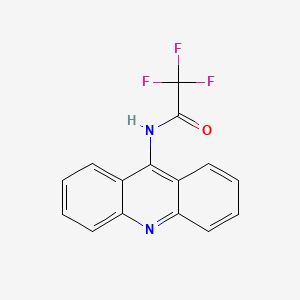
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-phenoxybutanamide](/img/structure/B5187970.png)

![8-[4-(3,4-dimethylphenoxy)butoxy]quinoline](/img/structure/B5187983.png)
![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-butoxybenzamide](/img/structure/B5187989.png)
![4-[(1-{3-[(2R*,6S*)-2-allyl-6-phenyl-3,6-dihydro-1(2H)-pyridinyl]-3-oxopropyl}-1H-tetrazol-5-yl)methyl]morpholine](/img/structure/B5187993.png)
![propyl 4-{[2-(2-chlorophenyl)-4-quinazolinyl]amino}benzoate hydrochloride](/img/structure/B5188000.png)
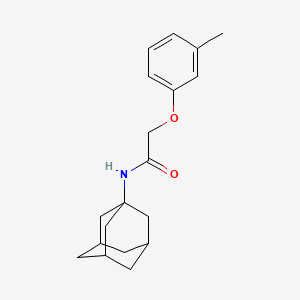
![4-[(benzylamino)methylene]-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5188018.png)
![1-(3-methyl-1H-indol-2-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}methanamine](/img/structure/B5188030.png)
![5-(4-bromophenyl)-7-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5188031.png)
